Dichloramine T
Overview
Description
Mechanism of Action
Target of Action
Dichloramine T, also known as N,N-Dichloro-p-toluenesulfonamide, is primarily used as a disinfectant . The compound contains toluene substituted by a sulfonamide grouping, which in turn has two chlorine atoms attached to the nitrogen . It is a strong oxidizer and disinfectant, with strong oxidation and sterilization properties . The primary targets of this compound are organic molecules, where it acts as a source of nitrogen anions and electrophilic cations .
Mode of Action
This compound’s mode of action is primarily through its potential as a chlorine radical atom source . It enables intermolecular site-selective C–H bond functionalisation of organic molecules, a cornerstone of modern chemical synthesis . This is particularly useful in chloroalkane synthesis, where methods for intermolecular site-selective aliphatic C–H bond chlorination have remained rare .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various organic compounds, including aziridine, oxadiazole, isoxazole, and pyrazoles . By acting as a chlorine radical atom source, this compound can influence the site-selectivity of alkane functionalisation, which is a key process in the synthesis of these compounds .
Result of Action
The result of this compound’s action is the efficient site-selective C(sp3)–H bond chlorination of organic compounds such as ketones, (E)-enones, and alkylbenzenes . This leads to the production of a variety of synthetically and therapeutically valuable targets . For example, current chlorination protocols are a heavily relied upon synthetic tool in drug discovery programmes to improve the pharmacological and pharmacokinetic profiles of lead candidates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound degrades with exposure to light or air . This can affect its action, efficacy, and stability. Furthermore, the conversion of dichloramine to monochloramine has been observed across reverse osmosis membranes, suggesting that membrane-rejected ammonia promotes monochloramine speciation .
Preparation Methods
Dichloramine T can be synthesized from para-toluenesulfonamide and bleaching powder or chlorine . The synthetic route involves the chlorination of para-toluenesulfonamide, which results in the formation of the dichlorinated product . Industrial production methods typically involve the use of large-scale chlorination reactors where para-toluenesulfonamide is treated with chlorine gas under controlled conditions to ensure complete chlorination .
Chemical Reactions Analysis
Dichloramine T undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, particularly in the presence of water, where it releases chlorine radicals.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Reduction: Under certain conditions, it can be reduced to form less chlorinated derivatives.
Common reagents used in these reactions include water, acids, and bases, depending on the desired reaction pathway . Major products formed from these reactions include chlorinated organic compounds and sulfonamides .
Scientific Research Applications
Dichloramine T has a wide range of scientific research applications:
Comparison with Similar Compounds
Dichloramine T is similar to other chloramines, such as monochloramine and nitrogen trichloride . it is unique in its ability to release chlorine radicals more efficiently, making it a more potent oxidizing agent . Other similar compounds include:
Monochloramine (NH2Cl): Used primarily as a disinfectant in water treatment.
Dichloramine (NHCl2): Less stable and more reactive than monochloramine.
Nitrogen trichloride (NCl3): Highly reactive and used in specialized industrial applications.
This compound stands out due to its stability and effectiveness as a disinfectant and chlorinating agent .
Properties
IUPAC Name |
N,N-dichloro-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-6-2-4-7(5-3-6)13(11,12)10(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDYOIRHYLIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060054 | |
Record name | Dichloramine-T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a strong odor of chlorine; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS] | |
Record name | Dichloramine T | |
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CAS No. |
473-34-7 | |
Record name | Dichloramine-T | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dichloramine-T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloramine T | |
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Record name | Benzenesulfonamide, N,N-dichloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloramine-T | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dichlorotoluene-4-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.786 | |
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Record name | DICHLORAMINE T | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36XJA7756O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dichloramine T is a powerful oxidizing agent. While its exact mechanism of action is not fully understood, it is believed to work by disrupting cellular processes in microorganisms. [] One study showed that this compound readily dissolved necrotic tissue, pus cells, and blood clots, demonstrating its effectiveness in wound cleansing. []
A:
- Spectroscopic Data: Characterization by 1H-NMR, 13C-NMR, IR, and mass spectrometry confirms reagent purity. [] Additionally, X-ray diffraction studies have been used to determine Debye-Waller factors and Debye temperatures for this compound. []
A: this compound is sensitive to air, light, and moisture. [] It is more stable in nonpolar solvents compared to aqueous solutions. [] For example, this compound exhibits greater stability in a halogenated hydrocarbon base compared to other ointment bases. [] Acidification of this compound solutions increases its reactivity due to the formation of hypochlorous acid (HClO). []
A: this compound acts as an efficient oxidant in various organic reactions. For instance, it facilitates the conversion of oximes to carbonyl compounds. [] In the presence of copper catalysts, this compound participates in Ritter-type reactions with unactivated alkenes, leading to the formation of N-(2-chlorocyclohexyl)acetamide. [] It also serves as a source of electrophilic chlorine in reactions like the chlorination of aniline in aqueous acetic acid. [] Moreover, this compound acts as both a nitrogen and chlorine source in the synthesis of vicinal haloamines from electron-deficient alkenes. []
A: this compound's selectivity is governed by the reaction conditions and the substrates involved. For example, in the chlorination of aniline, the reaction proceeds through different pathways depending on the presence or absence of acetate ions, leading to variations in product distribution. []
ANone: While computational studies on this compound are limited in the provided research, computational methods like DFT calculations could be employed to understand its reactivity, electronic properties, and interactions with various substrates. This information can be further utilized to develop QSAR models for predicting the activity of this compound analogs.
A: Although limited information is available on specific SAR studies for this compound, research on related compounds suggests that the presence of electron-withdrawing groups on the aromatic ring generally enhances the electrophilicity of the chlorine atom, potentially leading to increased reactivity. [] Conversely, electron-donating groups might decrease its oxidizing power. [] Further research is needed to establish a definitive SAR for this compound.
A: this compound is often formulated in anhydrous ointment bases like white petrolatum, silicone gel, halogenated hydrocarbons, and mineral oil gelled by polyethylene to enhance its stability. [] Dispersing agents like glyceryl triacetate and polyoxyethylene glycol 1000 dilaurate can further improve its stability in these bases. []
ANone: This section is not applicable as the focus is on the scientific aspects of this compound and not its regulatory status.
ANone: While the provided research primarily focuses on the chemical properties and in vitro applications of this compound, further studies are needed to explore its ADME properties and establish its in vivo activity and efficacy.
ANone: Limited information is available on the development of resistance to this compound. Given its mechanism of action, it is plausible that prolonged or inappropriate use could contribute to the emergence of resistant microbial strains.
ANone: this compound is primarily used topically. Future research can explore the development of novel drug delivery systems, such as nanoparticles or liposomes, to improve its penetration and target specific tissues, potentially enhancing its efficacy and minimizing side effects.
ANone: The provided research primarily focuses on the chemical properties and historical applications of this compound. More research is needed to explore these aspects fully.
A: this compound played a crucial role in wound management during World War I. It was developed as an alternative to Dakin's solution, offering advantages like less frequent dressing changes and reduced pain during application. [] Surgeons recognized its efficacy in controlling infection and promoting wound healing. []
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